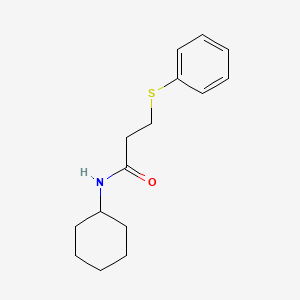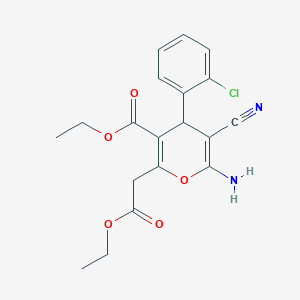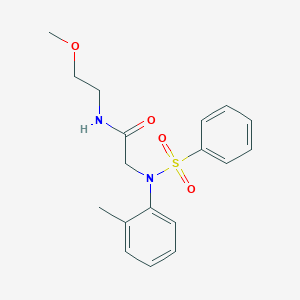![molecular formula C22H19NO5 B5184127 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as DMDFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMDFB belongs to the class of benzamides and is a derivative of dibenzofuran.
Mecanismo De Acción
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide exerts its therapeutic effects by targeting specific molecular pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide also modulates the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and physiological effects:
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been found to exhibit a range of biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several advantages for lab experiments, including its low toxicity and ability to selectively target certain molecular pathways in the body. However, 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide also has some limitations, including its limited solubility in water and potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the study of 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of research is the development of more efficient synthesis methods for 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, which could increase its availability for scientific research. Another area of research is the further exploration of 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide's potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide derivatives with improved pharmacological properties.
Métodos De Síntesis
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can be synthesized through a multistep process, starting with the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. This compound is then reacted with 2-methoxydibenzo[b,d]furan-3-amine to form 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-13-8-9-15(19(10-13)26-2)22(24)23-17-12-20-16(11-21(17)27-3)14-6-4-5-7-18(14)28-20/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODRAQUYMLCHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)



![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)



![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)